N,N-Dibenzylnon-2-yn-1-amine

Description

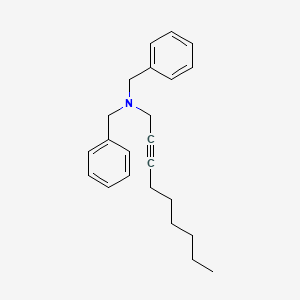

N,N-Dibenzylnon-2-yn-1-amine is a secondary amine featuring two benzyl groups attached to the nitrogen atom and a non-2-yn-1-amine backbone. The structure comprises a terminal alkyne (C≡C) at the second carbon of a nine-carbon chain, with the amine group at the first position.

Properties

CAS No. |

351215-76-4 |

|---|---|

Molecular Formula |

C23H29N |

Molecular Weight |

319.5 g/mol |

IUPAC Name |

N,N-dibenzylnon-2-yn-1-amine |

InChI |

InChI=1S/C23H29N/c1-2-3-4-5-6-7-14-19-24(20-22-15-10-8-11-16-22)21-23-17-12-9-13-18-23/h8-13,15-18H,2-6,19-21H2,1H3 |

InChI Key |

ZKVZVRXIJKKGPP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC#CCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzylnon-2-yn-1-amine typically involves the reaction of non-2-yn-1-amine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then purified using column chromatography to isolate the pure compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzylnon-2-yn-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the alkyne group to an alkane.

Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Sodium hydroxide, benzyl chloride, and other nucleophiles.

Major Products Formed:

Oxidation: Amides, carboxylic acids.

Reduction: Alkanes.

Substitution: Various substituted amines.

Scientific Research Applications

N,N-Dibenzylnon-2-yn-1-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N,N-Dibenzylnon-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with N,N-Dibenzylnon-2-yn-1-amine:

Key Comparative Analysis

- Steric and Electronic Effects: The dibenzyl groups in this compound introduce significant steric hindrance compared to methyl () or allyl () substituents. This may reduce nucleophilicity at the nitrogen but enhance stability against oxidation . The terminal alkyne enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), similar to propargylamines in and . However, the long carbon chain (non-2-yn) may influence solubility and reaction kinetics .

- Synthetic Accessibility: Synthesis likely involves alkylation of non-2-yn-1-amine with benzyl halides, analogous to methods in (e.g., SN2 reactions with benzyl bromides). Challenges include controlling regioselectivity due to the alkyne’s acidity . Contrast with triallylamine (), which is synthesized via allylation of ammonia, a less sterically demanding process.

- Melting Point/B solubility: Data gaps exist for the target compound, but dibenzyl-substituted amines (e.g., ) typically exhibit higher melting points and lower water solubility than less bulky analogs.

Applications :

- Medicinal Chemistry : Dibenzyl groups are common in prodrugs () and kinase inhibitors. The alkyne moiety could enable bioconjugation or targeted drug delivery .

- Material Science : Propargylamines () are used in conductive polymers; the extended carbon chain in the target compound might modify mechanical properties .

Research Findings and Data Gaps

- Reactivity Studies : Propargylamines like N,N-Dimethylpent-4-en-2-yn-1-amine () undergo alkyne-specific reactions (e.g., hydroamination), but the impact of benzyl groups on such reactions remains unexplored for the target compound.

- Biological Activity : Fluorinated benzylamines () show enhanced metabolic stability, suggesting that halogenation of the target compound could optimize pharmacokinetics.

- Safety Data : Dibenzylamines generally exhibit low acute toxicity (similar to ), but chronic exposure risks require further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.